molecular formula C15H11NS B10801603 2-[(E)-2-thiophen-3-ylethenyl]quinoline

2-[(E)-2-thiophen-3-ylethenyl]quinoline

Cat. No.: B10801603
M. Wt: 237.32 g/mol
InChI Key: XYUNKJVCUWCFHM-FNORWQNLSA-N
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Description

2-[(E)-2-thiophen-3-ylethenyl]quinoline is a heterocyclic compound that combines a quinoline moiety with a thiophene ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound allows it to exhibit diverse chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-2-thiophen-3-ylethenyl]quinoline typically involves the coupling of a quinoline derivative with a thiophene derivative. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a thiophene-containing ketone under acidic conditions. Another approach is the Povarov reaction, which uses an aniline, an aldehyde, and an alkene in the presence of a Lewis acid catalyst to form the quinoline-thiophene structure .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the coupling reactions, and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can be applied to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-[(E)-2-thiophen-3-ylethenyl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(E)-2-thiophen-3-ylethenyl]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-2-thiophen-3-ylethenyl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis by interacting with cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-[(E)-2-thiophen-3-ylethenyl]quinoline is unique due to the combination of the quinoline and thiophene rings, which imparts distinct electronic properties and enhances its potential for diverse applications in medicinal chemistry and materials science .

Biological Activity

2-[(E)-2-thiophen-3-ylethenyl]quinoline is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. Quinoline derivatives, including those with thiophene substituents, have been investigated for various pharmacological properties, including antimicrobial, anticancer, and antimalarial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure

The compound this compound features a quinoline backbone with a thiophene moiety attached via an ethenyl linkage. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of related compounds that showed promising activity against strains of Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Anticancer Potential

Quinoline and thiophene derivatives have been explored for their anticancer properties. A review noted that compounds containing quinoline structures often interact with DNA and inhibit cell proliferation in various cancer cell lines . While direct studies on this compound are scarce, it is reasonable to hypothesize that it may exhibit similar anticancer effects due to its structural characteristics.

Antimalarial Activity

The antimalarial activity of quinoline derivatives has been well-documented. A study on quinoline-benzothiophene derivatives found them to be effective against Plasmodium falciparum, exhibiting greater efficacy than traditional treatments like chloroquine . Given the presence of both quinoline and thiophene in this compound, it may possess comparable antimalarial properties.

The biological activity of quinolines often involves interactions with specific enzymes or receptors. For instance, quinolines can inhibit topoisomerases or interfere with metabolic pathways in pathogens. The precise mechanism for this compound remains to be elucidated but could involve similar pathways given its structural attributes.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various quinoline derivatives and evaluated their biological activities against Mycobacterium tuberculosis. The results indicated that modifications to the quinoline structure could enhance antimicrobial potency .
  • Antiplasmodial Activity : Research focusing on quinoline-benzothiophene derivatives reported significant antiplasmodial activity, suggesting that compounds with similar structures might also be effective against malaria .

Data Summary

Compound NameActivity TypeMIC/IC50 ValuesReference
2-Methoxy-3-(thiophen-2-ylmethyl)quinolineAntitubercular6.25 μg/mL
Quinoline-benzothiophene DerivativesAntimalarialGreater than chloroquine
Natural 2-quinolinonesDiverse Biological ActivityVaried

Properties

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

2-[(E)-2-thiophen-3-ylethenyl]quinoline

InChI

InChI=1S/C15H11NS/c1-2-4-15-13(3-1)6-8-14(16-15)7-5-12-9-10-17-11-12/h1-11H/b7-5+

InChI Key

XYUNKJVCUWCFHM-FNORWQNLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CSC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CSC=C3

Origin of Product

United States

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